9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine
9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine
Brand Name:
Vulcanchem
CAS No.:
315708-69-1
VCID:
VC0362827
InChI:
InChI=1S/C11H11N5S/c1-6-2-3-7-8(4-6)17-11-9(7)10-13-14-15-16(10)5-12-11/h5-6H,2-4H2,1H3
SMILES:
CC1CCC2=C(C1)SC3=C2C4=NN=NN4C=N3
Molecular Formula:
C11H11N5S
Molecular Weight:
245.31g/mol
9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine
CAS No.: 315708-69-1
Main Products
VCID: VC0362827
Molecular Formula: C11H11N5S
Molecular Weight: 245.31g/mol
CAS No. | 315708-69-1 |
---|---|
Product Name | 9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine |
Molecular Formula | C11H11N5S |
Molecular Weight | 245.31g/mol |
IUPAC Name | 13-methyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Standard InChI | InChI=1S/C11H11N5S/c1-6-2-3-7-8(4-6)17-11-9(7)10-13-14-15-16(10)5-12-11/h5-6H,2-4H2,1H3 |
Standard InChIKey | ZLKDPOCKQPOGAY-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC3=C2C4=NN=NN4C=N3 |
Canonical SMILES | CC1CCC2=C(C1)SC3=C2C4=NN=NN4C=N3 |
PubChem Compound | 4281660 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume